molecular formula C16H13N3O3S B2682682 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 1105238-66-1

2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2682682
CAS No.: 1105238-66-1
M. Wt: 327.36
InChI Key: RFVONRXVWRNFGE-UHFFFAOYSA-N
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Description

2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a complex organic compound featuring a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the thienopyrimidine core followed by functionalization with the 3,4-dimethoxyphenyl group and acetonitrile moiety. Key steps may involve:

    Cyclization Reactions: Formation of the thienopyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution.

    Nitrile Formation: Conversion of a suitable precursor to the acetonitrile derivative using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thienopyrimidine core or the nitrile group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(7-(3,4-Dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]-nicotinamide: Another compound with a similar core structure but different functional groups.

    1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-methylphenyl)pyrimidin-1-ium bromide: Shares the 3,4-dimethoxyphenyl group but has a different overall structure.

Uniqueness

2-(7-(3,4-Dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is unique due to its specific combination of functional groups and the thienopyrimidine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-21-12-4-3-10(7-13(12)22-2)11-8-23-15-14(11)18-9-19(6-5-17)16(15)20/h3-4,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVONRXVWRNFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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